3-(1H-1,2,3-Triazol-1-yl)pyridine
Overview
Description
3-(1H-1,2,3-Triazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,3-triazole ringThe molecular formula of this compound is C7H6N4, and it has a molecular weight of 146.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-Triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, a process known as “click chemistry.” One common method involves the reaction of 3-ethynylpyridine with sodium azide in the presence of a copper(I) catalyst . The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-Triazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(1H-1,2,3-Triazol-1-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-Triazol-1-yl)pyridine involves its interaction with molecular targets such as enzymes. For example, as a SIRT3 inhibitor, it binds to the active site of the enzyme, preventing its deacetylase activity. This inhibition affects various cellular processes, including metabolism and stress responses . The compound’s triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Triazol-4-yl)pyridine: Another triazole-pyridine compound with similar properties but different substitution patterns.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings, used in coordination chemistry and materials science.
Uniqueness
3-(1H-1,2,3-Triazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit SIRT3 over other sirtuins highlights its potential as a research tool and therapeutic agent .
Properties
IUPAC Name |
3-(triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMCHGXHLGATQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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